molecular formula C10H11NO3 B185120 Ethyl 2-oxo-3-(pyridin-4-yl)propanoate CAS No. 103204-67-7

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate

Cat. No.: B185120
CAS No.: 103204-67-7
M. Wt: 193.2 g/mol
InChI Key: HQQNCGGAZBRDJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s pyridine ring allows it to bind to active sites of enzymes, affecting their activity and modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-(pyridin-4-yl)propanoate: Similar structure but different functional groups.

    Methyl 3-oxo-3-(pyridin-4-yl)propanoate: Similar structure with a methyl ester instead of an ethyl ester.

    Ethyl 3-(pyridin-2-ylthio)propanoate: Contains a sulfur atom in place of the oxygen atom.

Uniqueness

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Its pyridine ring enhances its ability to interact with biological targets, making it valuable in both research and industrial applications .

Biological Activity

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate is an organic compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol. The compound features a pyridine ring, which is known for its ability to participate in hydrogen bonding and π-stacking interactions, enhancing its biological activity.

The mechanism of action of this compound involves:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of various enzymes, depending on the context. Its pyridine ring enables binding to the active sites of enzymes, modulating their activity and influencing biochemical pathways.
  • Receptor Binding : It may also interact with specific receptors in cellular signaling pathways, potentially affecting processes such as inflammation and neuroprotection.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects, particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antimicrobial activity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, compounds with similar structures have shown efficacy against leukemia cells by blocking tubulin assembly and promoting mitochondrial depolarization .

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound is being investigated for potential neuroprotective effects. It may modulate neurotransmitter systems and protect neuronal cells from oxidative stress-induced damage.

Data Summary

The following table summarizes key biological activities and research findings related to this compound:

Activity Description References
AntimicrobialInhibits growth of Gram-positive bacteria,
AnticancerInduces apoptosis in cancer cell lines; affects tubulin dynamics
NeuroprotectivePotential modulation of neurotransmitter systems; protects neuronal cells

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity against this pathogen.
  • Anticancer Evaluation : In vitro testing on Jurkat leukemia cells revealed that treatment with this compound resulted in a significant reduction in cell viability (GI50 = 25 µM), accompanied by increased apoptosis markers such as caspase activation and mitochondrial depolarization .

Properties

IUPAC Name

ethyl 2-oxo-3-pyridin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)7-8-3-5-11-6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQNCGGAZBRDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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